molecular formula C16H16N4O4S B2541815 3-acetyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide CAS No. 2034509-67-4

3-acetyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide

Cat. No.: B2541815
CAS No.: 2034509-67-4
M. Wt: 360.39
InChI Key: IHOQOJNDZWGMQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-acetyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H16N4O4S and its molecular weight is 360.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Characterization

Research has highlighted the synthesis of various chemical compounds containing the benzenesulfonamide moiety. For example, the synthesis and characterization of celecoxib derivatives, with potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV properties, involved benzenesulfonamide derivatives. These derivatives displayed significant biological activities and were tested for their potential as therapeutic agents (Küçükgüzel et al., 2013). Furthermore, the synthesis and characterization of new zinc phthalocyanine substituted with benzenesulfonamide derivative groups indicated potential for photodynamic therapy applications, particularly for Type II photosensitizers used in cancer treatment (Pişkin, Canpolat & Öztürk, 2020).

Antitumor and Anticancer Potential

Compounds featuring the benzenesulfonamide structure have shown promise in antitumor and anticancer applications. Notably, derivatives of benzenesulfonamide were synthesized and evaluated for their antitumor activity, with some compounds demonstrating more effectiveness than the reference drug doxorubicin (Alqasoumi et al., 2009). Additionally, a group of novel benzenesulfonamides was synthesized and evaluated for their anticancer activity on human tumor cell lines, leading to insights into the structure-activity relationships and potential for anticancer therapy (Szafrański, Sławiński, Tomorowicz & Kawiak, 2020).

Microbial Resistance and Antimicrobial Properties

The structural modification of benzenesulfonamide derivatives has been investigated for antimicrobial properties. Research in this area includes the synthesis of benzene sulfonamide pyrazole thio-oxadiazole hybrids, which were studied for their potential as antimicrobial and antitubercular agents. These compounds showed promising activity against certain bacterial strains and the tubercular strain H37Rv (Shingare, Patil, Sangshetti, Patil, Rajani, Rajani & Madje, 2018).

Properties

IUPAC Name

3-acetyl-N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O4S/c1-11(21)12-5-3-6-13(9-12)25(22,23)17-10-15-18-16(19-24-15)14-7-4-8-20(14)2/h3-9,17H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHOQOJNDZWGMQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCC2=NC(=NO2)C3=CC=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.